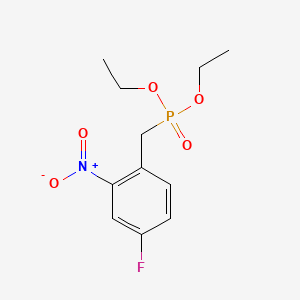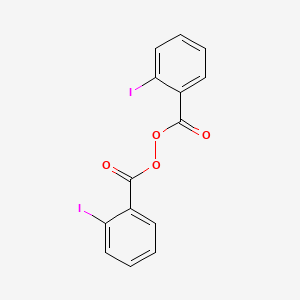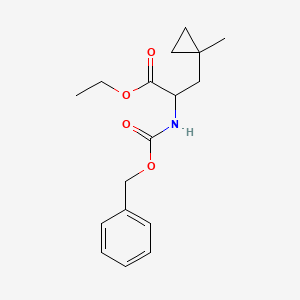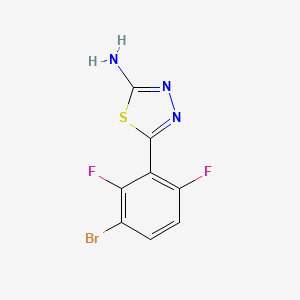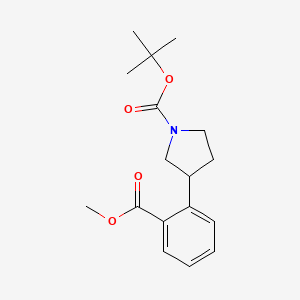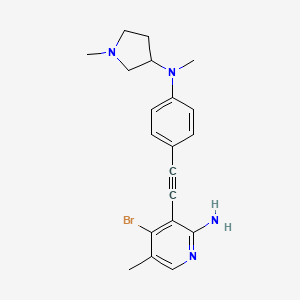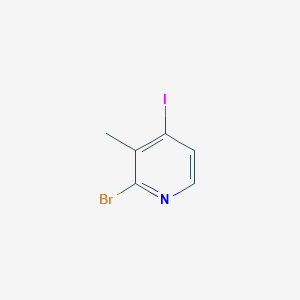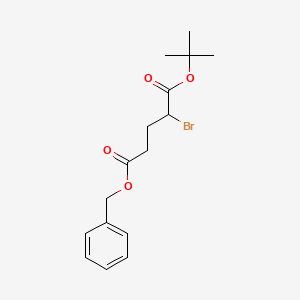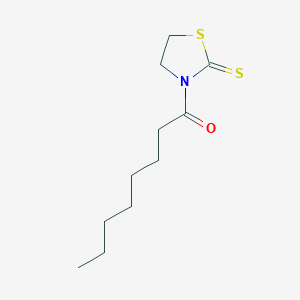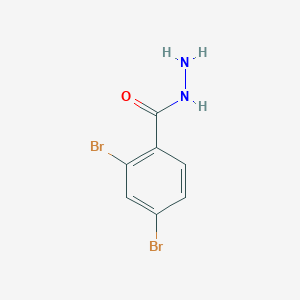
2,4-Dibromobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromobenzohydrazide is an organic compound with the molecular formula C7H6Br2N2O It is a derivative of benzohydrazide, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromobenzohydrazide typically involves the reaction of 2,4-dibromobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of azides or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides.
科学的研究の応用
2,4-Dibromobenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antifungal and antibacterial properties.
Industry: It is used in the development of new materials and as a reagent in chemical synthesis.
作用機序
The mechanism by which 2,4-Dibromobenzohydrazide exerts its effects is primarily through its interaction with biological molecules. It targets specific enzymes and proteins, disrupting their normal function. For instance, its antifungal activity is attributed to its ability to inhibit the synthesis of essential fungal cell wall components .
類似化合物との比較
2,4-Dibromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide (SB-AF-1002): This compound has shown significant antifungal activity and is structurally similar to 2,4-Dibromobenzohydrazide.
4-Bromo-N’-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide (D13): Another derivative with potent antifungal properties.
Uniqueness: this compound is unique due to its specific bromine substitutions, which confer distinct chemical reactivity and biological activity compared to other benzohydrazide derivatives
特性
分子式 |
C7H6Br2N2O |
|---|---|
分子量 |
293.94 g/mol |
IUPAC名 |
2,4-dibromobenzohydrazide |
InChI |
InChI=1S/C7H6Br2N2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |
InChIキー |
XOAHTOQIWOEHLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)Br)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


